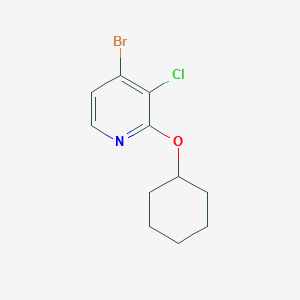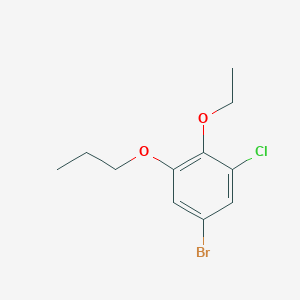
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine is an organic compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine, chlorine, and cyclohexyloxy groups on the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine typically involves the substitution of hydrogen atoms on the pyridine ring with bromine, chlorine, and cyclohexyloxy groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions for this method are generally mild and functional group tolerant, making it a preferred choice for synthesizing complex organic compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to remove halogen atoms.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the cyclohexyloxy group can influence the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological processes such as enzyme inhibition or receptor activation, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-chloropyridine: Lacks the cyclohexyloxy group, making it less hydrophobic.
3-Bromo-4-chloropyridine: Different substitution pattern on the pyridine ring.
2-Bromo-3-chloropyridine: Substitution at different positions on the pyridine ring.
Uniqueness
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine is unique due to the presence of the cyclohexyloxy group, which can enhance its hydrophobicity and potentially improve its interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-2-cyclohexyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-9-6-7-14-11(10(9)13)15-8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCFTGPUFZYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8027158.png)
![1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one](/img/structure/B8027165.png)







![4-[(2-Bromo-6-chlorophenyl)methyl]morpholine](/img/structure/B8027204.png)


